N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinone ring, an ether linkage, and an amide group. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the Histone-lysine N-methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing .
Mode of Action
This compound acts as a potent and selective inhibitor of EZH2 . It interacts with EZH2, inhibiting its function and leading to changes in the methylation status of histone proteins .
Biochemical Pathways
The key biochemical pathway affected by this compound is the methylation of lysine 27 on histone 3 (H3K27). EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This results in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Pharmacokinetics
It’s worth noting that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid .
Result of Action
The inhibition of EZH2 by this compound leads to changes in the methylation status of histone proteins, specifically at the H3K27 site . This can disrupt the normal function of the PRC2 complex, leading to changes in gene expression. The compound’s antitumor effects suggest that it may have a significant impact on cellular processes .
Biochemical Analysis
Biochemical Properties
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenoxypropanamide interacts with the enzyme EZH2, a key component of the PRC2 complex . EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27, leading to trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Cellular Effects
The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model . It influences cell function by altering gene expression patterns through its inhibition of EZH2 . This can impact various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-phenoxypropanamide involves the inhibition of EZH2 . By inhibiting EZH2, it prevents the methylation of H3K27, thereby preventing the silencing of targeted genes .
Temporal Effects in Laboratory Settings
The compound demonstrates robust antitumor effects over time when dosed at 160 mg/kg BID in a Karpas-422 xenograft model
Dosage Effects in Animal Models
In animal models, the compound has shown robust antitumor effects when dosed at 160 mg/kg BID
Metabolic Pathways
As it interacts with EZH2, it may influence pathways involving histone methylation .
Subcellular Localization
As it interacts with EZH2, it may be localized to areas of the cell where EZH2 and the PRC2 complex are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Ether Linkage Formation: The ether linkage is introduced by reacting the pyridinone intermediate with an appropriate alkyl halide under basic conditions.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkage or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ether or amide derivatives.
Scientific Research Applications
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- EPZ-005687
- EPZ-6438
- GSK-343
- GSK-126
- UNC-1999
- EI1
- CPI-360
- CPI-169
Uniqueness
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenoxypropanamide stands out due to its unique combination of a pyridinone ring, ether linkage, and amide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-11-16(23-3)12-17(21)20(13)10-9-19-18(22)14(2)24-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXISYMGWQHAINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C(C)OC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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